molecular formula C40H74N2O15 B138746 N-Demethylroxithromycin CAS No. 118267-18-8

N-Demethylroxithromycin

Cat. No.: B138746
CAS No.: 118267-18-8
M. Wt: 823.0 g/mol
InChI Key: HVLDACGFXJHOFG-XZOIVAJYSA-N
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Description

N-Demethylroxithromycin, also known as this compound, is a useful research compound. Its molecular formula is C40H74N2O15 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Biochemical Processing of N-Demethylroxithromycin

Metabolism in Liver this compound, a derivative of Roxithromycin, undergoes significant metabolism in the liver. In rats, N-demethylation is a primary pathway in the hepatic metabolism of Roxithromycin, indicating that this compound is a major metabolite in this process. This has been studied in the context of the isolated perfused rat liver, demonstrating the biological pathways and processing of this compound within liver metabolism (Jarukamjorn et al., 1998).

Metabolism in Humans and Rats Comparative studies of Roxithromycin metabolism in humans and rats revealed differences in the metabolic processing of this antibiotic. While O-demethylation is one of the main metabolic routes in humans, N-demethylation, leading to this compound, is more predominant in rats. The resulting demethylated metabolites, including this compound, were investigated for their antibiotic activities in vitro, providing insights into their functional roles beyond the parent compound (Li et al., 2001).

Antibiotic Activities and Affinities A study on N-demethylvancomycin, a compound structurally related to this compound, provides insights into the antibiotic activities and cellular affinities of such derivatives. N-demethylvancomycin exhibited higher antibiotic activity against Staphylococcus aureus compared to vancomycin, with variations in antibiotic activity and affinity based on the molecular structure of the glycopeptides (Yan et al., 1998).

Mechanism of Action

Target of Action

N-Demethylroxithromycin, like its parent compound roxithromycin, is a semi-synthetic macrolide antibiotic . Its primary targets are bacterial ribosomes, specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, this compound can interfere with protein synthesis, thereby inhibiting bacterial growth .

Mode of Action

This compound exerts its antibacterial action by binding to the 50S subunit of bacterial ribosomes . This binding inhibits the translocation of peptides, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .

Biochemical Pathways

By binding to the 50S subunit of the bacterial ribosome, it interferes with the translocation of peptides, disrupting the process of protein synthesis .

Pharmacokinetics

Roxithromycin, from which this compound is derived, is known to have superior gastrointestinal absorption, higher plasma concentrations, and a longer plasma half-life than erythromycin, allowing for once- or twice-daily administration . It also displays nonlinear pharmacokinetics, with no appreciable accumulation and a low propensity for drug interactions .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which are necessary for their growth and replication . This makes this compound effective against a variety of susceptible bacterial infections .

Action Environment

Antibiotics in general can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances

Safety and Hazards

The safety data sheet for N-Demethylroxithromycin indicates that it is for R&D use only and not for medicinal, household, or other use .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Demethylroxithromycin involves the removal of a methyl group from the parent compound, Roxithromycin.", "Starting Materials": [ "Roxithromycin", "Lithium aluminum hydride", "Diethyl ether", "Sodium hydroxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Roxithromycin is reacted with lithium aluminum hydride in diethyl ether to reduce the carbonyl group to an alcohol.", "The resulting alcohol is then treated with sodium hydroxide in methanol to remove the methyl group and form N-Demethylroxithromycin.", "The product is then purified by acidification with hydrochloric acid and recrystallization." ] }

CAS No.

118267-18-8

Molecular Formula

C40H74N2O15

Molecular Weight

823.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

HVLDACGFXJHOFG-XZOIVAJYSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

Appearance

White powder

Synonyms

(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin;  (E)-N-Demethylroxithromycin;  N-Demethylroxithromycin;  RU 44981; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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